molecular formula C22H20N4O2S2 B11004654 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11004654
M. Wt: 436.6 g/mol
InChI Key: FTAGWGMXSKVOLE-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiazole ring, and a thiadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow reactors. These methods are designed to optimize the reaction conditions, minimize impurities, and maximize yield. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C22H20N4O2S2/c1-28-18-10-8-16(9-11-18)21-23-17(14-29-21)13-19(27)24-22-26-25-20(30-22)12-7-15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H,24,26,27)

InChI Key

FTAGWGMXSKVOLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)CCC4=CC=CC=C4

Origin of Product

United States

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